N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)pyrazine-2-carboxamide
Description
This compound features a pyrazine-2-carboxamide core linked to a phenyl ring substituted with a methylene-bridged 3-(thiophen-2-yl)-1,2,4-oxadiazole moiety. The structural complexity arises from the integration of heterocyclic systems (pyrazine, oxadiazole, and thiophene), which may enhance biological activity through improved electronic interactions, metabolic stability, or target binding .
Properties
IUPAC Name |
N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S/c24-18(14-11-19-7-8-20-14)21-13-5-2-1-4-12(13)10-16-22-17(23-25-16)15-6-3-9-26-15/h1-9,11H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVOHTGYAODIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized with an appropriate carboxylic acid derivative.
Thiophene Substitution: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Pyrazine Carboxamide Formation: The final step involves the coupling of the oxadiazole-thiophene intermediate with a pyrazine-2-carboxylic acid derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reagents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Research indicates that derivatives of this compound exhibit a range of biological activities, particularly in anticancer research.
Anticancer Activity
In vitro studies have demonstrated significant anticancer properties against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human cervical carcinoma (HeLa) | 9.27 |
| Colon adenocarcinoma (Caco-2) | 2.76 |
| Renal cancer (RXF 486) | 1.143 |
These results suggest that the compound may effectively inhibit tumor growth, particularly in renal and cervical cancers.
Applications in Medicinal Chemistry
The unique structural characteristics of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)pyrazine-2-carboxamide make it a candidate for various therapeutic applications:
- Anticancer Agents : As indicated by its biological activity against cancer cell lines.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects through modulation of inflammatory pathways.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of several oxadiazole derivatives, including this compound). The results indicated that this compound had one of the lowest IC50 values against renal cancer cell lines, suggesting it could be developed as a potent anticancer agent.
Case Study 2: Antimicrobial Activity
In another study assessing the antimicrobial properties of various heterocyclic compounds, this compound showed promising results against Staphylococcus aureus, indicating potential for development as an antimicrobial agent.
Biological Activity
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-tubercular effects, and cytotoxicity studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrazine ring
- An oxadiazole moiety
- A thiophene group
These structural components contribute to its biological activity and interaction with various biological targets.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole, including those containing thiophene groups, exhibit significant antimicrobial properties. The following table summarizes key findings regarding the antimicrobial activity of similar compounds:
Anti-tubercular Activity
A significant focus of research has been on the anti-tubercular activity of oxadiazole derivatives. For example, studies have shown that compounds similar to this compound exhibit promising activity against Mycobacterium tuberculosis.
Key Findings:
- Inhibition Concentration : Compounds have demonstrated IC50 values ranging from 1.35 to 2.18 µM against M. tuberculosis H37Ra strains .
- Mechanism of Action : Molecular docking studies suggest that these compounds inhibit the enoyl reductase (InhA) enzyme, critical for mycolic acid synthesis in mycobacteria .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The derivatives of this compound have been tested on human embryonic kidney cells (HEK-293), showing low toxicity levels:
| Compound | Cytotoxicity (IC50 µM) | Reference |
|---|---|---|
| Compound 6e | >40.32 (non-toxic) | |
| Compound 21c | 8–16 (moderate toxicity) |
Case Studies and Research Findings
Several studies have highlighted the potential of oxadiazole derivatives in drug development:
- Dhumal et al. (2016) : Investigated a series of oxadiazole derivatives and found significant anti-tubercular activity against both active and dormant states of Mycobacterium bovis BCG .
- Desai et al. (2018) : Explored pyridine-based oxadiazole scaffolds with promising results against resistant strains of M. tuberculosis, indicating the viability of these compounds in addressing drug resistance issues .
- Vosatka et al. (2018) : Studied the effect of alkyl substituents on antitubercular activity, revealing that longer chains enhanced efficacy against various strains .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrazine Carboxamides
2.1. Substituent Variations on the Phenyl Ring
- Alkylamino Derivatives: Compounds like 5-(alkylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides (e.g., 1a–1e in ) feature alkylamino groups (propyl to heptyl) on the pyrazine ring and a trifluoromethylphenyl group. These derivatives exhibit antimycobacterial activity, with potency influenced by alkyl chain length.
- Acetylphenyl Derivatives : N-(Acetylphenyl)pyrazine-2-carboxamides (e.g., 2a,b in ) include acetyl groups that undergo condensation or bromination. The acetyl moiety may reduce metabolic stability compared to the oxadiazole-thiophene group, which is resistant to oxidative degradation .
2.2. Heterocyclic Modifications
- Thiophene vs. Phenoxy Groups: N-(2-Phenoxyphenyl)pyrazine-2-carboxamide () contains a phenoxy group, which is less lipophilic than the thiophene-oxadiazole system. Thiophene’s aromaticity and sulfur atom could enhance membrane permeability and target binding in enzymes sensitive to sulfur interactions (e.g., cytochrome P450) .
- Oxadiazole vs. Triazole: Compounds like N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides () incorporate triazole rings.
Pharmacological and Physicochemical Properties
- This trade-off necessitates formulation optimization .
- Metabolic Stability : Oxadiazoles are less prone to oxidative metabolism than alkyl chains () or acetyl groups (), suggesting a longer half-life for the target compound .
Q & A
Q. Q1: What are the optimal synthetic routes for preparing N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)pyrazine-2-carboxamide, and what challenges arise in achieving high yields?
Methodological Answer: The synthesis typically involves sequential heterocyclic ring formation and coupling reactions.
- Step 1 : Construct the 1,2,4-oxadiazole core via cyclization of thiophene-2-carboxamide with hydroxylamine, followed by nitrile oxide intermediate formation (, Scheme 6).
- Step 2 : Functionalize the phenyl ring with a methyl group using Friedel-Crafts alkylation or palladium-catalyzed coupling ().
- Step 3 : Couple the pyrazine-2-carboxamide moiety via amide bond formation using activating agents like HATU or EDC ().
Q. Challenges :
- Low yields (30–50%) due to steric hindrance at the phenyl-methyl-oxadiazole junction ().
- Purification difficulties from byproducts (e.g., unreacted thiophene derivatives) require HPLC or column chromatography ().
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole Formation | NH₂OH·HCl, DMF, 80°C | 45 | 85% |
| Methyl-Phenyl Coupling | Pd(OAc)₂, K₂CO₃, DMF | 38 | 78% |
| Amide Bond Formation | HATU, DIPEA, DCM | 52 | 92% |
Q. Q2: How can researchers validate the structural integrity of this compound, and what analytical techniques are most reliable?
Methodological Answer: Use a combination of spectroscopic and chromatographic methods:
- 1H/13C NMR : Confirm substitution patterns (e.g., thiophen-2-yl vs. thiophen-3-yl) and methylene bridge integration ().
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 410.0823 for C₁₉H₁₄N₅O₂S) ().
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., oxadiazole vs. triazole isomers) ().
- HPLC-PDA : Monitor purity (>95%) and detect trace thiophene-related impurities ().
Critical Note : Thiophene’s sulfur atom may quench fluorescence in LC-MS, requiring alternative ionization methods (e.g., APCI over ESI) ().
Advanced Research Questions
Q. Q3: What strategies can resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. no activity) for this compound?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles:
- Control Experiments : Test against isomeric byproducts (e.g., oxadiazole regioisomers) ().
- Dose-Response Curves : Use IC₅₀/EC₅₀ values to differentiate true activity from nonspecific effects ().
- Metabolite Screening : Assess stability in assay media (e.g., hydrolysis of the oxadiazole ring in acidic conditions) ().
Case Study : A 2022 study found false-positive antifungal activity due to residual DMSO solvent; switching to aqueous buffers resolved the issue ().
Q. Q4: How can computational modeling predict the binding mechanism of this compound to biological targets (e.g., kinase inhibitors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with ATP-binding pockets (e.g., MAPK or EGFR kinases) ().
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories ().
- QSAR Models : Corlate substituent effects (e.g., thiophene vs. furan) with activity ().
Key Finding : The oxadiazole’s electron-deficient core enhances π-stacking with tyrosine residues, while the pyrazine carboxamide acts as a hydrogen-bond donor ().
Q. Q5: What industrial-scale purification techniques are feasible for this compound, given its low solubility in common solvents?
Methodological Answer:
- Crystallization Optimization : Screen solvents (e.g., DMSO/water mixtures) to improve yield and polymorph control ().
- Membrane Technologies : Use nanofiltration to remove low-MW impurities (, RDF2050104).
- Continuous Flow Chemistry : Enhance reproducibility via automated reactors ().
Table 2 : Solubility Data in Selected Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | 12.5 | 25 |
| EtOH | 0.8 | 25 |
| Acetone | 2.1 | 40 |
Q. Q6: How does the thiophene substituent influence the compound’s electronic properties and reactivity?
Methodological Answer:
- Electron Withdrawing Effect : Thiophene’s conjugated π-system reduces electron density at the oxadiazole ring, stabilizing it against nucleophilic attack ().
- Cyclic Voltammetry : Oxidation peaks at +1.2 V (vs. Ag/AgCl) confirm thiophene’s role in redox activity ().
- DFT Calculations : HOMO-LUMO gaps correlate with observed photostability ().
Comparative Data : Replacing thiophene with phenyl decreases logP by 0.8 units, reducing membrane permeability ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
